N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
The compound N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide (hereafter referred to as the target compound) is a carboxamide derivative featuring a piperazine core substituted with a pyridin-2-yl group. The structure includes a phenoxyphenyl moiety linked via an aminoethyl ketone bridge.
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-phenoxyanilino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c30-23(27-19-9-11-21(12-10-19)32-20-6-2-1-3-7-20)18-26-24(31)29-16-14-28(15-17-29)22-8-4-5-13-25-22/h1-13H,14-18H2,(H,26,31)(H,27,30) |
InChI Key |
TXZUCMCJCHXSKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Attachment of the Phenoxyphenyl Group: This step involves the reaction of a phenoxyphenyl derivative with the piperazine intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Amidation: The final step is the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide exhibit anti-cancer properties. The compound may inhibit specific enzymes or receptors involved in tumor growth, potentially leading to new cancer therapies. Studies have shown that modifications in the structure can enhance its potency against various cancer cell lines.
Neurological Disorders
The compound’s ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as epilepsy and Alzheimer's disease. For instance, derivatives of related compounds have been shown to act as noncompetitive antagonists of AMPA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The structural features allow it to target bacterial cell membranes or specific metabolic pathways.
Case Study 1: Anti-Cancer Activity
A study on related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to apoptosis induction through caspase activation. Further research is needed to evaluate the specific effects of this compound on similar pathways.
Case Study 2: Neurological Effects
In vitro studies have shown that derivatives can reduce glutamate-induced neurotoxicity in primary neuronal cultures, suggesting a protective effect against excitotoxicity. This aligns with findings from other studies indicating the importance of AMPA receptor antagonism in neuroprotection .
Mechanism of Action
The mechanism of action of N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several analogs, differing primarily in substituent groups on the aryl or heterocyclic components. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula.
Table 2: Bioactivity Insights from Related Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar groups, whereas trifluoromethylated analogs () may face solubility challenges despite metabolic stability.
- Metabolic Stability: CF3 and chloro substituents () reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
Biological Activity
N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a pyridine moiety, and an amide functional group, which are critical for its biological activity.
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, potentially affecting signaling pathways involved in cell proliferation and survival .
- Receptor Modulation : The compound may modulate receptors associated with tumor growth, particularly in cancers with specific mutations .
- Antioxidant Activity : There is evidence indicating that this compound possesses antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related diseases .
Biological Activity Data
A summary of the biological activities reported for this compound is presented in Table 1.
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Treatment : A study evaluated the efficacy of the compound in inhibiting tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The results demonstrated significant tumor regression when administered at doses of 10 mg/kg daily for two weeks .
- Neuroprotection : In a rat model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal apoptosis, suggesting its potential use in neurodegenerative disorders like Alzheimer's disease .
- Anti-inflammatory Effects : In vitro studies showed that the compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), indicating its promise as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for N-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide?
The synthesis typically involves sequential coupling reactions. First, the piperazine ring is functionalized with a pyridinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Next, the urea/amide linkage is formed by reacting an isocyanate intermediate (derived from 4-phenoxyaniline) with the secondary amine of the piperazine moiety. Critical steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are employed for structural validation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent integration and connectivity, particularly for distinguishing piperazine ring protons (δ 2.5–3.5 ppm) and pyridinyl aromatic signals.
- X-ray Crystallography: Resolves stereochemical ambiguities and hydrogen-bonding networks, as demonstrated for analogous piperazine-carboxamides in single-crystal studies .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for detecting trace byproducts .
Q. What in vitro assays are used to screen this compound’s biological activity?
Standard assays include:
- Enzyme Inhibition: Kinase or protease inhibition measured via fluorescence polarization or colorimetric substrates.
- Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCR targets).
- Cytotoxicity: MTT or resazurin assays in cancer cell lines, with IC₅₀ calculations normalized to controls .
Advanced Research Questions
Q. How can researchers optimize low yields in the final amide coupling step?
Yield improvements require:
- Coupling Reagent Selection: Replace traditional carbodiimides (e.g., DCC) with uronium salts (HATU, HBTU) to enhance activation.
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) with 4Å molecular sieves to scavenge water.
- Temperature Control: Perform reactions under inert gas (N₂/Ar) at 0–4°C to minimize side reactions. Post-reaction, purify via preparative HPLC with C18 columns .
Q. How to address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Compound Purity: Validate purity (>95%) via HPLC-UV/ELSD and quantify residual solvents (GC-MS).
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition).
- Structural Analog Interference: Compare activity against derivatives lacking the 4-phenoxyphenyl group to isolate pharmacophore contributions .
Q. What computational strategies predict binding modes with target proteins?
- Molecular Docking: Use AutoDock Vina or Glide to model interactions between the pyridinyl-piperazine core and ATP-binding pockets (e.g., kinases).
- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (100 ns trajectories) using AMBER or GROMACS.
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities, cross-validated with experimental IC₅₀ values .
Q. How to design SAR studies for improving metabolic stability?
- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation hotspots (e.g., piperazine N-methylation).
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the phenoxyphenyl ring to block CYP450-mediated degradation.
- In Vivo PK Studies: Measure half-life (t½) and clearance in rodent models after substituting labile functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
